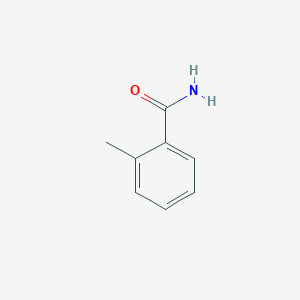

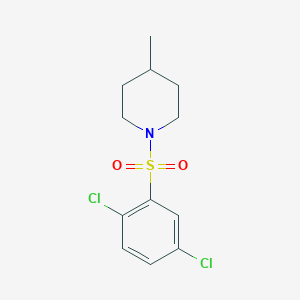

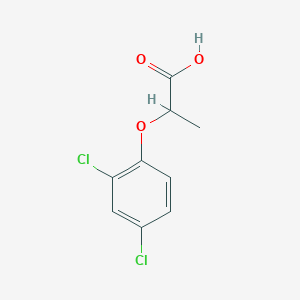

![molecular formula C12H20N2O2 B359637 2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol CAS No. 819802-25-0](/img/structure/B359637.png)

2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-{1-[(5-Methyl-2-furyl)methyl]-2-piperazinyl}ethanol” is a chemical compound with the CAS Number: 819802-25-0. Its molecular weight is 224.3 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用

Therapeutic Use of Piperazine Derivatives

Piperazine and its derivatives have been recognized for their broad pharmacological properties, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent applications. These compounds are essential in drug design due to their versatility and significant medicinal potential. Modifications in the substitution pattern on the piperazine nucleus can lead to substantial differences in the medicinal properties of the resultant molecules, highlighting the importance of structural variations in drug efficacy and specificity (Rathi et al., 2016).

Biochemical Interactions and Mechanisms

Piperazine derivatives interact with various receptors and biochemical pathways, offering insights into their mechanism of action in different therapeutic contexts. For instance, specific piperazine compounds have shown promise in targeting the NR2B subtype of NMDA receptors, suggesting potential applications in treating alcohol dependence. This interaction underlines the compound's ability to modulate neurotransmitter systems, which could explain its efficacy in neurological and psychiatric disorders (Nagy, 2004).

Potential Applications in Neurology

The versatility of piperazine derivatives extends to neurology, where their modulation of ion channels, including nicotinic acetylcholine receptors, has been studied. Understanding these interactions is crucial for developing new therapeutic strategies for cognitive enhancement and treating neurodegenerative diseases. For example, certain piperazine compounds have been explored for their ability to induce desensitization of nicotinic acetylcholine receptors without eliciting an antecedent agonist action, which could be beneficial in improving cognitive functions (Buccafusco et al., 2009).

特性

IUPAC Name |

2-[1-[(5-methylfuran-2-yl)methyl]piperazin-2-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-10-2-3-12(16-10)9-14-6-5-13-8-11(14)4-7-15/h2-3,11,13,15H,4-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNRNRPOGGRSQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CN2CCNCC2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

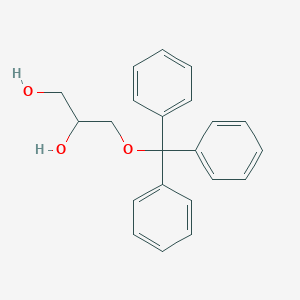

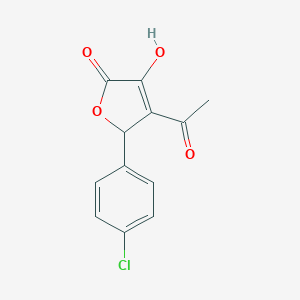

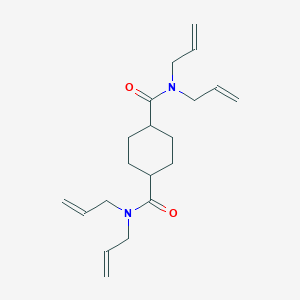

![{3-Oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B359641.png)

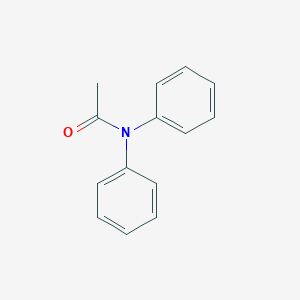

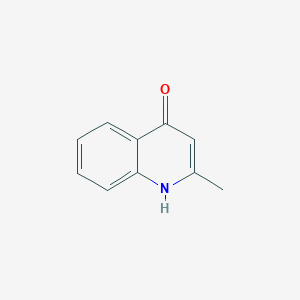

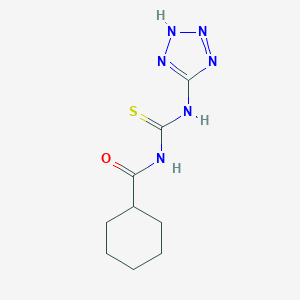

![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)

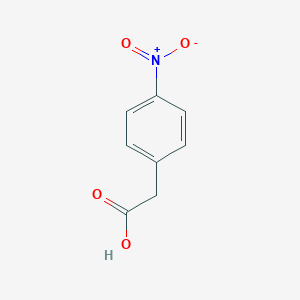

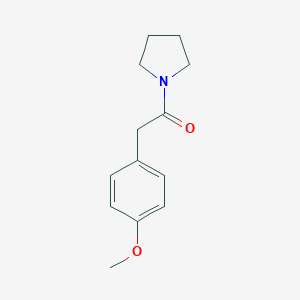

![2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B359648.png)